2-(2-methoxyphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide
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Overview
Description
2-(2-METHOXYPHENOXY)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxyphenoxy, nitrobenzenesulfonyl, and thiazolyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXYPHENOXY)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-methoxyphenol with an appropriate acylating agent to form 2-methoxyphenyl acetate. This intermediate is then reacted with 5-(4-nitrobenzenesulfonyl)-1,3-thiazole-2-amine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-METHOXYPHENOXY)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines .
Scientific Research Applications
2-(2-METHOXYPHENOXY)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-METHOXYPHENOXY)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid
- 2-(4-Methoxyphenoxy)-5-chlorobenzoic acid
- 2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde
Uniqueness
Compared to similar compounds, 2-(2-METHOXYPHENOXY)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C18H15N3O7S2 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H15N3O7S2/c1-27-14-4-2-3-5-15(14)28-11-16(22)20-18-19-10-17(29-18)30(25,26)13-8-6-12(7-9-13)21(23)24/h2-10H,11H2,1H3,(H,19,20,22) |
InChI Key |
NPXPMWIOHJQLSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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